molecular formula C17H13ClN2O2 B2586189 4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine CAS No. 477864-14-5

4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine

Cat. No. B2586189
CAS RN: 477864-14-5
M. Wt: 312.75
InChI Key: RRUYYVOQADNZKI-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” would likely show aromaticity in the pyrimidine and phenyl rings, polarity due to the presence of the methoxy and chlorophenoxy groups, and potential for hydrogen bonding due to the nitrogen atoms in the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and ring-opening reactions. The reactivity of “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” would be influenced by the electron-donating methoxy group and the electron-withdrawing chlorophenoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups in “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Chlorophenoxy Compounds in Environmental Science

Global Trends and Toxicity Studies Chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used herbicides with significant environmental impact. Studies highlight the global trends in research focusing on the toxicology and mutagenicity of such compounds, indicating a shift towards understanding their effects on human health and the environment. The scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) on 2,4-D herbicide toxicity provides insights into the global distribution of research efforts and identifies gaps in the current understanding of its environmental impact (Zuanazzi, Ghisi, & Oliveira, 2020).

Environmental Persistence and Toxicity The persistence and toxicity of chlorophenoxy compounds in the environment have been a subject of extensive study. Peng et al. (2016) reviewed the occurrence of chlorophenols in municipal solid waste incineration, highlighting their role as precursors to dioxins and other toxic by-products. This research emphasizes the environmental and health risks associated with the use of chlorophenoxy herbicides and the importance of developing safer and more sustainable alternatives (Peng et al., 2016).

Pharmacological and Biological Research

Anticancer Research and Drug Synthesis The synthesis and pharmacological evaluation of compounds for potential therapeutic applications, including anticancer research, is a significant area of study. For example, the review on novel synthesis methods for omeprazole and related pharmaceutical impurities by Saini et al. (2019) showcases the ongoing efforts to improve the synthesis and safety profile of pharmaceutical compounds. This line of research is critical for the development of new drugs with higher efficacy and lower toxicity (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Biochemical Studies and Antioxidant Activity The study of antioxidants and their potential health benefits is another area closely related to the research on chlorophenoxy compounds. Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, which is vital for assessing the therapeutic potential of natural and synthetic compounds. Understanding these methods is crucial for exploring the antioxidant properties of chlorophenoxy derivatives and their implications for human health (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should always be followed to minimize risk .

Future Directions

The future directions for research on “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” would likely depend on its observed properties and activities. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

4-(4-chlorophenoxy)-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-21-15-11-19-16(12-5-3-2-4-6-12)20-17(15)22-14-9-7-13(18)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUYYVOQADNZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine

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